molecular formula C18H20N8OS B2788431 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 1207040-75-2

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2788431
CAS No.: 1207040-75-2
M. Wt: 396.47
InChI Key: YKXZBTXLIHHOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a structurally complex acetamide derivative featuring three key pharmacophoric elements:

  • A 1-methyl-1H-tetrazole-5-thioether moiety, which may act as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .
  • An N-phenylacetamide backbone, commonly associated with kinase inhibition and receptor modulation.
  • A 6-(pyrrolidin-1-yl)pyridazine substituent, which contributes to solubility and target engagement through hydrogen bonding and π-π stacking interactions.

This compound’s design leverages heterocyclic diversity to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8OS/c1-25-18(22-23-24-25)28-12-17(27)19-14-6-4-5-13(11-14)15-7-8-16(21-20-15)26-9-2-3-10-26/h4-8,11H,2-3,9-10,12H2,1H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXZBTXLIHHOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a novel derivative of tetrazole, which has gained attention for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N6OSC_{17}H_{20}N_{6}OS, with a molecular weight of approximately 356.45 g/mol. The structure features a tetrazole moiety linked to a thioether and an acetamide group, which may influence its biological properties.

Anticancer Activity

Recent studies have investigated the anticancer potential of various tetrazole derivatives, including those structurally similar to the compound . For instance, compounds with a tetrazole ring have demonstrated significant cytotoxic effects against different cancer cell lines.

  • Case Study: Cytotoxicity Against Cancer Cell Lines
    • A study reported that derivatives similar to our compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, one derivative showed an IC50 of 4.5 µM against A549 cells, indicating strong anticancer activity .
  • Mechanism of Action
    • The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Tetrazole derivatives have been shown to interfere with the PI3K/Akt pathway, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

Some tetrazole derivatives exhibit antimicrobial properties. The compound's thioether linkage may enhance its interaction with microbial targets.

  • Case Study: Antimicrobial Efficacy
    • Research indicated that similar compounds demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of compounds can often be correlated with their structural features:

Structural FeatureImpact on Activity
Tetrazole Ring Essential for cytotoxicity
Thioether Linkage Enhances interaction with biological targets
Pyrrolidine Substituent Increases potency against cancer cells
Acetamide Group Modulates solubility and bioavailability

These findings suggest that modifications at specific positions can significantly enhance or diminish biological activity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide have shown efficacy against various cancer cell lines. The presence of the tetrazole moiety has been linked to enhanced cytotoxicity due to its ability to interfere with cellular processes, leading to apoptosis in cancer cells. For example, a study demonstrated that certain tetrazole derivatives displayed IC50 values lower than 10 µM against breast cancer cell lines, indicating strong anticancer activity .

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Tetrazoles are known for their ability to inhibit bacterial growth by disrupting metabolic pathways. Research has highlighted the effectiveness of tetrazole-containing compounds against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics . The thioether group in the compound may enhance its lipophilicity, facilitating better membrane penetration and increased bioactivity.

Pharmacological Applications

Neurological Disorders
The pyrrolidinyl and pyridazinyl components of the compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their anticonvulsant properties. For instance, studies have shown that derivatives containing pyrrolidine rings exhibit significant activity in seizure models, suggesting that this compound could be explored as a candidate for further development in this area .

Material Science

Polymeric Applications
The unique chemical structure of this compound allows for its incorporation into polymeric materials. Research into polymer composites has identified tetrazole derivatives as effective crosslinking agents, enhancing thermal stability and mechanical properties. The incorporation of such compounds can lead to materials with improved performance characteristics suitable for various industrial applications .

Case Studies and Research Findings

Study Findings Reference
Study on Anticancer ActivityDemonstrated IC50 values < 10 µM against breast cancer cells
Antimicrobial Activity ResearchEffective against both Gram-positive and Gram-negative bacteria
Neurological Disorder ModelsSignificant anticonvulsant properties observed
Polymer Composite DevelopmentImproved thermal stability and mechanical properties

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

Reaction Conditions : Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) aqueous environments at elevated temperatures (50–100°C).
Mechanism : Nucleophilic attack on the carbonyl carbon, leading to cleavage of the amide bond.
Products :

  • Carboxylic Acid : 2-((1-methyl-1H-tetrazol-5-yl)thio)acetic acid

  • Amine : 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline

The acetamide group’s susceptibility to hydrolysis is attributed to the electron-withdrawing effect of the adjacent thioether, which polarizes the carbonyl group . Stability studies indicate slower hydrolysis at physiological pH compared to extreme conditions.

Oxidation of the Thioether Linkage

Reaction Conditions : Mild oxidizing agents (e.g., H₂O₂, mCPBA) in dichloromethane or methanol at 0–25°C.
Mechanism : Electrophilic oxidation of the sulfur atom.
Products :

Oxidation StateProduct Structure
Sulfoxide2-((1-methyl-1H-tetrazol-5-yl)sulfinyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
Sulfone2-((1-methyl-1H-tetrazol-5-yl)sulfonyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

The thioether’s oxidation potential is influenced by the electron-rich tetrazole ring, which stabilizes intermediate sulfoxides . Sulfone formation requires stronger oxidants (e.g., KMnO₄) .

Functionalization of the Tetrazole Ring

Reactions :

  • Alkylation : Limited due to pre-existing 1-methyl substitution. Quaternization at N2/N3 positions using alkyl halides (e.g., CH₃I) in DMF .

  • Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen lone pairs, useful in catalysis .

The tetrazole’s aromaticity and high nitrogen content make it resistant to ring-opening under standard conditions but reactive in cycloadditions (e.g., Huisgen reaction) .

Modification of the Pyridazine-Pyrrolidine System

Reactions :

  • Electrophilic Aromatic Substitution (EAS) : Nitration or halogenation at the pyridazine C4 position using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .

  • Pyrrolidine Functionalization : Acylation with acetyl chloride or alkylation via reductive amination .

The pyrrolidine’s electron-donating effects activate the pyridazine ring toward EAS, while steric hindrance limits reactivity at C2/C5 positions .

Thioether Displacement Reactions

Reaction Conditions : Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃).
Mechanism : SN2 displacement of the thioether sulfur.
Products :

  • Thiol Derivatives : 2-(alkyl/arylthio)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

  • Amine Derivatives : 2-(amino)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

The tetrazole’s electron-withdrawing nature enhances the leaving-group ability of the thioether .

Photochemical Reactions

Conditions : UV light (254–365 nm) in inert solvents (acetonitrile, THF).
Products :

  • Radical Intermediates : Homolytic cleavage of the S–C bond generates tetrazole and acetamide radicals, leading to dimerization or cross-coupling products .

Comparison with Similar Compounds

(a) 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]ethyl}acetamide ()

  • Substituents :
    • Thiophene (2-thienyl) at the pyridazine 3-position.
    • Ethyl linker instead of phenyl.
  • Key Differences: The thiophene’s electron-rich aromatic system may enhance π-stacking but reduce basicity compared to the target compound’s pyrrolidine.

(b) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide ()

  • Substituents :
    • Pyrazole-thiazole core.
    • Methyl-phenyl group on pyrazole.
  • Key Differences: The pyrazole-thiazole system introduces additional hydrogen-bond acceptors, which may alter target selectivity.

(c) 4-(4-Chlorophenyl)-3-[[(2-chlorophenyl)methyl]thio]-5-(2-phenylethenyl)-4H-1,2,4-triazole ()

  • Substituents :
    • Dichlorophenyl and styryl groups.
    • Triazole core.
  • The triazole ring, while metabolically stable, lacks the tetrazole’s protonation versatility .

Pharmacological and Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Thiophene Analog () Pyrazole-Thiazole Analog () Triazole Analog ()
Molecular Weight ~449.5 g/mol ~463.5 g/mol ~421.5 g/mol ~452.3 g/mol
Key Substituents Pyrrolidinylpyridazine, tetrazole-thioether Thienylpyridazine, ethyl linker Pyrazole-thiazole, methyl-phenyl Dichlorophenyl, triazole-thioether
Solubility (Predicted) Moderate (pyrrolidine enhances aqueous solubility) Low (thiophene increases hydrophobicity) Low (pyrazole-thiazole reduces polarity) Very low (chlorine substituents)
Metabolic Stability High (tetrazole-thioether resists oxidation) Moderate (thiophene susceptible to CYP450 metabolism) Low (thiazole prone to hydrolysis) High (triazole stable under physiological pH)
Target Selectivity Likely CNS-penetrant (pyrrolidine’s basicity) Peripheral action (ethyl linker limits BBB penetration) Kinase-focused (pyrazole-thiazole motif) Broad-spectrum (lipophilic Cl groups)

Research Findings and Hypotheses

  • Target Compound vs. Thiophene Analog () :
    • The pyrrolidine group in the target compound may improve solubility and CNS penetration compared to the thiophene analog’s hydrophobic thienyl group. However, the thiophene analog’s ethyl linker could enhance conformational flexibility for binding to flat receptor pockets .
  • Target Compound vs. Pyrazole-Thiazole Analog () :
    • The tetrazole-thioether in the target compound offers superior metabolic stability over the pyrazole-thiazole core, which is vulnerable to enzymatic hydrolysis. This could translate to longer half-life in vivo .
  • Target Compound vs. Triazole Analog () :
    • While both compounds exhibit high metabolic stability, the triazole analog’s dichlorophenyl groups may lead to hepatotoxicity risks, a concern mitigated in the target compound by the polar pyrrolidinyl group .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound likely involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and heterocycle formation. Key steps may include:

  • Tetrazole-thioether formation: Reacting 1-methyl-1H-tetrazole-5-thiol with a halogenated acetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Pyridazine functionalization: Introducing the pyrrolidin-1-yl group via Buchwald-Hartwig amination or SNAr reactions, requiring palladium catalysts and controlled temperatures (80–120°C) .
  • Final coupling: Linking the tetrazole-thioether moiety to the pyridazine-phenylacetamide core via thiol-alkylation or Mitsunobu reactions .
    Optimization Tips:
  • Use HPLC to monitor reaction progress and purity .
  • Adjust solvent polarity (e.g., DMF vs. THF) to improve intermediate solubility .
  • Employ inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the integration of aromatic protons (pyridazine, phenyl) and methyl groups (tetrazole, pyrrolidine). DEPT-135 can resolve quaternary carbons .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for the tetrazole and acetamide moieties .
  • HPLC-PDA: Ensures >95% purity by detecting UV-active impurities (e.g., unreacted thiols or pyridazine intermediates) .
    Advanced Tip: X-ray crystallography may resolve stereochemical ambiguities in the tetrazole or pyridazine rings, though crystallization conditions (e.g., solvent mixtures) require trial .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action and biological targets?

Methodological Answer:

  • In vitro assays: Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyridazine-based kinase inhibitors . Use fluorescence polarization assays to measure IC₅₀ values .
  • Cellular uptake studies: Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7) .
  • Protein binding: Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess affinity for serum albumin or target enzymes .
    Data Interpretation: Cross-validate results with molecular docking (e.g., AutoDock Vina) to predict binding modes in ATP pockets .

Advanced: What strategies resolve discrepancies in biological activity data across experimental models?

Methodological Answer:

  • Assay variability: Compare results under standardized conditions (e.g., ATP concentration in kinase assays) to minimize false negatives .
  • Metabolic stability: Test the compound’s stability in liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of pyrrolidine) .
  • Off-target effects: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
    Case Study: Adjusting cell culture media pH (6.5–7.5) improved activity consistency in thiol-containing compounds by reducing disulfide formation .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME predict logP (for lipophilicity) and BBB permeability, critical for CNS-targeted drugs .
  • Metabolite identification: Use MetaSite to simulate Phase I/II metabolism, focusing on vulnerable sites (e.g., tetrazole ring oxidation) .
  • Pharmacophore modeling: Align with known kinase inhibitors to identify substituents (e.g., methyl on tetrazole) that enhance selectivity .
    Validation: Compare computational results with in vitro microsomal stability data .

Advanced: What structural modifications are suggested to improve the compound’s potency and reduce toxicity?

Methodological Answer:

  • Tetrazole modifications: Replace the methyl group with trifluoromethyl to enhance metabolic stability .
  • Pyridazine substitution: Introduce electron-withdrawing groups (e.g., -Cl) at the 4-position to increase kinase binding affinity .
  • Acetamide linker: Replace the thioether with a sulfone to improve solubility and reduce off-target thiol interactions .
    SAR Approach: Synthesize analogs via parallel synthesis (e.g., 96-well plates) and test in dose-response assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.